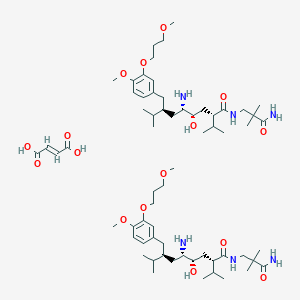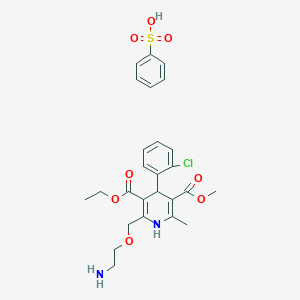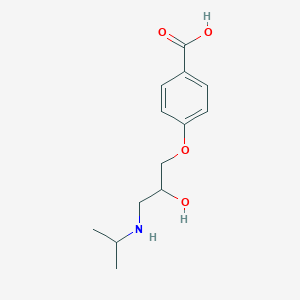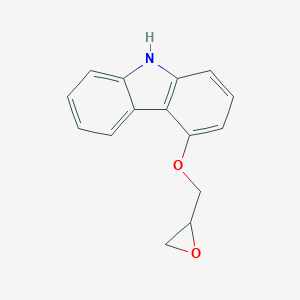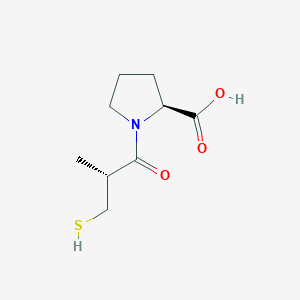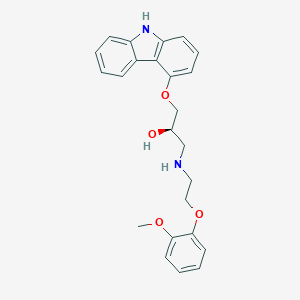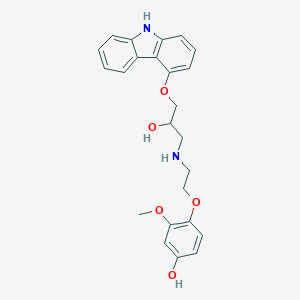
O-デスメチルカルベジロール
概要
説明
デスメチルカルベジロールは、主に高血圧と心不全の治療に使用される非選択的β遮断薬であるカルベジロールの代謝産物です。 カルベジロールは肝臓で代謝され、デスメチルカルベジロールなど、いくつかの活性代謝産物を生成します。デスメチルカルベジロールは、ある程度の薬理活性を持っています .
科学的研究の応用
Desmethyl Carvedilol has several scientific research applications, including:
作用機序
デスメチルカルベジロールは、その親化合物であるカルベジロールと同様に、βアドレナリン受容体と相互作用することでその効果を発揮します。これは、これらの受容体に対するカテコールアミン(アドレナリンなど)の作用を阻害し、心拍数と血圧を低下させます。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路には、サイクリックAMP産生の阻害とそれに続く心筋細胞へのカルシウム流入の減少が含まれます .
類似化合物:
カルベジロール: 親化合物であり、追加のα1遮断作用を持つ非選択的β遮断薬です.
4'-ヒドロキシカルベジロール: β遮断作用を持つカルベジロールの別の代謝産物です.
5'-ヒドロキシカルベジロール: 類似の薬理作用を持つ代謝産物です.
独自性: デスメチルカルベジロールは、その特定の代謝経路と、カルベジロールと同様の薬理活性の保持により、ユニークです。 その独特の化学構造により、βアドレナリン受容体と特異的に相互作用することができ、カルベジロールの代謝と薬力学を研究するための貴重な化合物となっています .
生化学分析
Biochemical Properties
O-Desmethylcarvedilol interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the Cytochrome P450 2C9 (CYP2C9) enzyme . The role of CYP2C9 in O-Desmethylcarvedilol metabolism is significant, as it is responsible for clearing approximately 15% of drugs that undergo phase I metabolism .
Cellular Effects
The cellular effects of O-Desmethylcarvedilol are primarily observed in its role in carvedilol metabolism. The intrinsic clearance values of all variants towards O-Desmethylcarvedilol O-desmethylation were significantly altered due to increased Km and/or decreased Vmax values .
Molecular Mechanism
The molecular mechanism of O-Desmethylcarvedilol involves its interactions with viral proteins . The binding affinities of in vivo metabolites of carvedilol with selected targets were evaluated, and the docking scores for O-Desmethylcarvedilol with RdRp were found to be significant .
Temporal Effects in Laboratory Settings
It is known that carvedilol is primarily metabolized into hydroxy metabolites and O-Desmethylcarvedilol, with merely 2% remaining unchanged in urinary excretion .
Metabolic Pathways
O-Desmethylcarvedilol is involved in the metabolic pathways mediated by the CYP2C9 enzyme . This enzyme plays a crucial role in the biotransformation of exogenous substances like drugs and toxins .
Transport and Distribution
The transport and distribution of O-Desmethylcarvedilol within cells and tissues are likely to be influenced by the activities of transport proteins . These proteins play a significant role in the absorption, distribution, and elimination of a wide variety of drugs in clinical use .
準備方法
合成経路および反応条件: デスメチルカルベジロールは、カルベジロールの脱メチル化によって合成できます。このプロセスは通常、カルベジロール分子からメチル基を除去する特定の酵素または化学試薬の使用を伴います。 反応条件には、通常、脱メチル化プロセスの効率と選択性を確保するために、制御された温度とpHが含まれます .
工業的生産方法: 工業的な環境では、デスメチルカルベジロールの製造は、収率と純度を最大化するように最適化された反応条件を使用して、大規模な化学合成が行われます。 このプロセスには、最終生成物を得るために、溶媒抽出、クロマトグラフィーによる精製、結晶化などの手順が含まれる場合があります .
化学反応の分析
反応の種類: デスメチルカルベジロールは、以下を含むさまざまな化学反応を受けます。
還元: この反応は、通常、還元剤を使用して、電子または水素原子の獲得を伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と分子状酸素が含まれ、多くの場合、触媒の存在下で使用されます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、デスメチルカルベジロールの酸化は、ヒドロキシ代謝産物を生成する可能性があり、置換反応は、さまざまな官能基を分子に導入する可能性があります .
4. 科学研究における用途
デスメチルカルベジロールは、以下を含むいくつかの科学研究における用途があります。
類似化合物との比較
Carvedilol: The parent compound, which is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity.
4’-Hydroxy Carvedilol: Another metabolite of Carvedilol with beta-blocking activity.
5’-Hydroxy Carvedilol: A metabolite with similar pharmacological properties.
Uniqueness: Desmethyl Carvedilol is unique due to its specific metabolic pathway and the retention of pharmacological activity similar to Carvedilol. Its distinct chemical structure allows for specific interactions with beta-adrenergic receptors, making it a valuable compound for studying the metabolism and pharmacodynamics of Carvedilol .
特性
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72956-44-6 | |
| Record name | Desmethylcarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is O-Desmethylcarvedilol formed in the body, and which enzymes are primarily involved?
A1: O-Desmethylcarvedilol (DMC) is generated through the metabolic process of O-demethylation of carvedilol within the body. Research suggests that the cytochrome P450 enzyme CYP2C11 plays a major role in this metabolic pathway. This conclusion stems from observations of sex differences in DMC formation in rats, with no significant strain differences. Additionally, the use of anti-CYP2C11 antibodies significantly inhibited the demethylation process. []
Q2: Does the formation of O-Desmethylcarvedilol differ between healthy individuals and those with type 2 diabetes?
A2: Interestingly, research indicates that the pharmacokinetics of O-Desmethylcarvedilol enantiomers differ between healthy individuals and patients with type 2 diabetes mellitus. Specifically, the area under the curve (AUC) values, representing the total exposure to the drug over time, were found to be lower for both (R)-(+)-DMC and (S)-(–)-DMC in type 2 diabetes patients compared to healthy volunteers. [] This suggests an altered metabolic profile in the context of diabetes, potentially influencing the drug's overall efficacy and requiring further investigation.
Q3: Can you elaborate on the significance of observing both (R)-(+)- and (S)-(–)- enantiomers of O-Desmethylcarvedilol?
A3: Carvedilol, the parent drug of O-Desmethylcarvedilol, exists as a racemic mixture, meaning it comprises two mirror-image forms (enantiomers) with potentially different pharmacological activities. The research highlights that this difference in activity extends to the metabolites as well. Specifically, the plasma concentrations of (R)-(+)-carvedilol, (R)-(+)-DMC, and (R)-(+)-OHC (another metabolite, hydroxyphenylcarvedilol) were consistently higher than their corresponding (S)-(–) enantiomers across all studied groups. [] This finding underscores the importance of considering stereoselectivity in drug metabolism and its potential influence on therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



